(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol
CAS No.: 1695127-72-0
Cat. No.: VC3111666
Molecular Formula: C11H11ClN2O
Molecular Weight: 222.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1695127-72-0 |
|---|---|
| Molecular Formula | C11H11ClN2O |
| Molecular Weight | 222.67 g/mol |
| IUPAC Name | [1-[(2-chlorophenyl)methyl]imidazol-4-yl]methanol |
| Standard InChI | InChI=1S/C11H11ClN2O/c12-11-4-2-1-3-9(11)5-14-6-10(7-15)13-8-14/h1-4,6,8,15H,5,7H2 |
| Standard InChI Key | UONPFELRVRYUKL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2C=C(N=C2)CO)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C=C(N=C2)CO)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol features an imidazole ring with a 2-chlorobenzyl substituent at the N-1 position and a hydroxymethyl group at the C-4 position. This arrangement creates a unique electronic distribution and three-dimensional configuration that influences its chemical behavior and biological potential. The imidazole ring contains two nitrogen atoms at positions 1 and 3, with the latter contributing to the aromatic character and basic properties of the molecule.
Physical and Chemical Properties
The compound exists as a solid at standard conditions and possesses physical and chemical properties influenced by both its aromatic structure and functional groups. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol
| Property | Value |
|---|---|
| CAS Number | 1695127-72-0 |
| Molecular Formula | C11H11ClN2O |
| Molecular Weight | 222.67 g/mol |
| IUPAC Name | [1-[(2-chlorophenyl)methyl]imidazol-4-yl]methanol |
| Standard InChI | InChI=1S/C11H11ClN2O/c12-11-4-2-1-3-9(11)5-14-6-10(7-15)13-8-14/h1-4,6,8,15H,5,7H2 |
| Standard InChIKey | UONPFELRVRYUKL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2C=C(N=C2)CO)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C=C(N=C2)CO)Cl |
| PubChem Compound ID | 106717282 |
Structural Isomers and Related Compounds
Several structural isomers and analogues of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol have been reported in the literature. These include compounds with variations in the position of the chlorine atom on the benzyl group and the location of the hydroxymethyl substituent on the imidazole ring .
Table 2: Comparison of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol with Structural Isomers
| Compound | CAS Number | Key Structural Differences |
|---|---|---|
| (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol | 1695127-72-0 | 2-chlorobenzyl at N-1, hydroxymethyl at C-4 |
| [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol | 175203-53-9 | 4-chlorobenzyl at N-1, hydroxymethyl at C-2 |
| (4-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol | 421553-25-5 | Contains benzimidazole rather than imidazole |
| [4-(1H-Imidazol-1-yl)phenyl]methanol | 86718-08-3 | Imidazole attached directly to benzene ring |
Synthesis Methods
N-Alkylation Approach
One possible approach involves the N-alkylation of imidazole with 2-chlorobenzyl chloride or a similar alkylating agent, followed by functionalization at the C-4 position to introduce the hydroxymethyl group .
Table 3: Potential N-Alkylation Conditions
| Step | Reagents | Conditions | Expected Yield | Considerations |
|---|---|---|---|---|
| N-Alkylation | Imidazole, 2-chlorobenzyl chloride, base (K2CO3, NaH) | DMF, THF, 0-25°C, 12-24h | 60-80% | Regioselectivity between N-1 and N-3 positions |
| C-4 Functionalization | Formylation followed by reduction | Various conditions | 50-70% | Position selectivity, side reactions |
Ring Construction Approach
An alternative method involves constructing the imidazole ring through condensation reactions. For example, the search results indicate that imidazole rings can be synthesized by reacting benzaldehyde derivatives with oxalaldehyde and ammonium hydroxide .
From search result , we learn that "aryl aldehyde (1a-h) in ethanol with oxalaldehyde and ammonia hydroxide" can be used to construct imidazole ring systems . This approach could potentially be modified for our target compound.
Reported Synthesis of Related Compounds
In the literature, the synthesis of structurally related imidazole derivatives has been reported. For example, search result describes a procedure where "1-[4-(1H-imidazol-1-yl)phenyl]ethanone (3) with a number of substituted aromatic aldehydes in the presence of 10% methanolic sodium hydroxide" was used to synthesize certain imidazole derivatives .
Another approach described in search result involved "a solution of 2-phenyl-1H-imidazole 2a (10 mmol) in THF (20 ml) was added NaH (15 mmol) and substituted benzoyl chloride (12 mmol) at 0°C" .
Spectroscopic Analysis and Characterization
Spectroscopic Data
While specific spectroscopic data for (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol is limited in the provided literature, the expected spectroscopic characteristics can be inferred based on the compound's structure and data from related compounds.
Table 4: Expected Spectroscopic Characteristics
| Spectroscopic Technique | Expected Signals/Features | Structural Correlation |
|---|---|---|
| 1H NMR | Signals at δ 7.0-8.0 ppm (imidazole C-H), 7.2-7.6 ppm (aromatic protons), 5.0-5.5 ppm (benzyl CH2), 4.5-4.7 ppm (hydroxymethyl CH2), variable (OH) | Confirms hydrogen environments |
| 13C NMR | Signals for imidazole carbons (δ 135-150 ppm), aromatic carbons (δ 125-135 ppm), benzyl carbon (δ 50-55 ppm), hydroxymethyl carbon (δ 55-65 ppm) | Confirms carbon framework |
| MS | Molecular ion peak at m/z 222, fragmentation patterns characteristic of imidazole structures | Confirms molecular weight |
| IR | OH stretching (3300-3500 cm-1), C=N stretching (1600-1650 cm-1), C-Cl stretching (750-800 cm-1) | Identifies functional groups |
Structure-Activity Relationship Considerations
The biological activity of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol would be influenced by several structural features:
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The imidazole ring provides a basic nitrogen atom capable of interacting with various biological targets, including enzymes and receptors .
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The chlorine substituent on the benzyl group enhances lipophilicity, which could improve cell membrane permeability and influence target binding.
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The hydroxymethyl group acts as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets .
Comparison with Known Bioactive Imidazoles
Numerous imidazole-containing compounds have established biological activities. For example, search result mentions nitroimidazooxazine (PA-824) which "exhibits good in vitro and in vivo activities against Mycobacterium tuberculosis in both active and persistent forms" .
Research Applications
Synthetic Chemistry Applications
In synthetic chemistry, (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol may serve as:
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A building block for the synthesis of more complex heterocyclic systems
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A model compound for developing new synthetic methodologies
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A precursor for the preparation of functionalized imidazole derivatives
Table 6: Potential Chemical Transformations of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol
| Functional Group | Potential Transformation | Resulting Functionality |
|---|---|---|
| Hydroxymethyl | Oxidation | Aldehyde, carboxylic acid |
| Hydroxymethyl | Nucleophilic substitution | Ethers, esters, amines |
| Imidazole ring | Electrophilic substitution | C-2 or C-5 functionalized derivatives |
| Benzyl chloride | Cross-coupling | Extended aromatic systems |
Future Research Directions
Synthesis Optimization
Future research could focus on developing more efficient and selective synthetic routes for (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol, particularly addressing challenges in regioselectivity during N-alkylation and C-4 functionalization .
Comprehensive Biological Evaluation
A systematic investigation of the biological activities of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol would be valuable, including:
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Antimicrobial screening against a panel of bacteria and fungi
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Anticancer activity evaluation against various cancer cell lines
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Assessment of structure-activity relationships through preparation and testing of structural analogues
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Mechanistic studies to understand the molecular basis of any observed biological activities
Material Science Applications
Beyond pharmaceutical applications, functionalized imidazoles have potential applications in material science, including:
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As ligands for metal complexation
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In the development of novel catalysts
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As components in functional materials such as ionic liquids
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